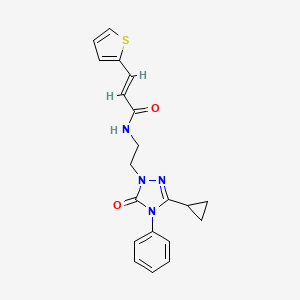![molecular formula C22H18ClN5O4S B2592473 4-(2-((1-(4-氯苯基)-4-氧代-4,5-二氢-1H-吡唑并[3,4-d]嘧啶-6-基)硫代)乙酰氨基)苯甲酸乙酯 CAS No. 851122-86-6](/img/no-structure.png)
4-(2-((1-(4-氯苯基)-4-氧代-4,5-二氢-1H-吡唑并[3,4-d]嘧啶-6-基)硫代)乙酰氨基)苯甲酸乙酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pyrimidine is a six-membered heterocyclic organic colorless compound containing two nitrogen atoms at the 1st and 3rd positions . Pyrimidines and their fused analogues form a large group of heterocyclic compounds . They are an integral part of DNA and RNA and impart diverse pharmacological properties .
Synthesis Analysis
The synthesis of pyrimidine derivatives often involves the reaction of certain precursors. For instance, a series of 2,4,6-trisubstituted pyrimidines was synthesized by reacting chalcone with guanidine hydrochloride .Molecular Structure Analysis
The molecular structure of pyrimidine includes a six-membered ring with two nitrogen atoms . This structure is a key component of many biologically active compounds.Chemical Reactions Analysis
In the synthesis of certain pyrimidine derivatives, reactions such as condensation, cyclization, and elimination are involved .Physical And Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives can vary widely. Pyrimidine itself is a much weaker base than pyridine and is soluble in water .科学研究应用
Antiviral Research
The indole derivatives, which are structurally similar to the compound , have shown significant potential in antiviral research. They have been found to inhibit the activity of various RNA and DNA viruses. For instance, certain indole derivatives have demonstrated inhibitory activity against influenza A and Coxsackie B4 virus . This suggests that our compound could be synthesized and tested for its efficacy against similar viral pathogens.
Anti-inflammatory Applications
Indole derivatives are known for their anti-inflammatory properties. By inhibiting specific pathways that lead to inflammation, these compounds can be crucial in the development of new anti-inflammatory drugs. Given the structural complexity of the compound , it could be a candidate for synthesizing new anti-inflammatory agents with potentially improved efficacy and selectivity .
Anticancer Activity
Compounds with an indole base have been actively researched for their anticancer properties. They can interact with various cellular targets and disrupt cancer cell proliferation. The compound , with its pyrazolo[3,4-d]pyrimidinyl moiety, might exhibit similar properties and could be explored for its potential use in cancer therapy .
Antimicrobial Properties
The antimicrobial activity of indole derivatives, especially against Gram-negative bacteria and fungi, has been documented. Compounds like the one could be synthesized and evaluated for their antimicrobial efficacy, potentially leading to the development of new antibiotics or antifungal agents .
Antidiabetic Research
Indole derivatives have been investigated for their antidiabetic effects, which include the modulation of enzymes and receptors involved in glucose metabolism. The compound could be studied for its potential to act as an antidiabetic agent, possibly offering a new approach to managing diabetes .
Antitubercular Activity
Research has shown that certain indole-based compounds are active against Mycobacterium tuberculosis and Mycobacterium bovis. The compound , due to its complex structure, could be a candidate for developing new antitubercular drugs, which is crucial given the rising resistance to existing medications .
作用机制
Target of Action
Similar compounds have been found to bind with high affinity to multiple receptors .
Biochemical Pathways
Similar compounds have been found to possess various biological activities, affecting a range of pathways .
Result of Action
Similar compounds have been found to possess various biological activities .
未来方向
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway for ethyl 4-(2-((1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamido)benzoate involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 4-(4-chlorophenyl)-6-(ethylthio)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-one, which is synthesized from 4-chloroaniline and ethyl 2-cyanoacetate. The second intermediate is ethyl 4-(2-aminoacetamido)benzoate, which is synthesized from 4-nitrobenzoic acid and ethyl glycinate. These two intermediates are then coupled using standard peptide coupling reagents to form the final product, ethyl 4-(2-((1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamido)benzoate.", "Starting Materials": [ "4-chloroaniline", "ethyl 2-cyanoacetate", "4-nitrobenzoic acid", "ethyl glycinate", "N,N'-dicyclohexylcarbodiimide (DCC)", "N-hydroxysuccinimide (NHS)", "triethylamine (TEA)", "dimethylformamide (DMF)", "diethyl ether", "sodium bicarbonate (NaHCO3)", "water (H2O)" ], "Reaction": [ "Synthesis of 4-(4-chlorophenyl)-6-(ethylthio)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-one:", "Step 1: Dissolve 4-chloroaniline (1.0 eq) and ethyl 2-cyanoacetate (1.2 eq) in DMF and add TEA (1.5 eq).", "Step 2: Heat the reaction mixture at 100°C for 24 hours.", "Step 3: Cool the reaction mixture to room temperature and pour it into diethyl ether.", "Step 4: Collect the precipitate by filtration and wash it with diethyl ether to obtain the product.", "Synthesis of ethyl 4-(2-aminoacetamido)benzoate:", "Step 1: Dissolve 4-nitrobenzoic acid (1.0 eq) and ethyl glycinate (1.2 eq) in DMF and add TEA (1.5 eq).", "Step 2: Heat the reaction mixture at 100°C for 24 hours.", "Step 3: Cool the reaction mixture to room temperature and pour it into diethyl ether.", "Step 4: Collect the precipitate by filtration and wash it with diethyl ether to obtain the product.", "Coupling of the two intermediates:", "Step 1: Dissolve 4-(4-chlorophenyl)-6-(ethylthio)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-one (1.0 eq), ethyl 4-(2-aminoacetamido)benzoate (1.2 eq), DCC (1.2 eq), and NHS (1.2 eq) in DMF.", "Step 2: Stir the reaction mixture at room temperature for 24 hours.", "Step 3: Filter the reaction mixture to remove the dicyclohexylurea byproduct.", "Step 4: Pour the filtrate into water and adjust the pH to 8-9 using NaHCO3.", "Step 5: Collect the precipitate by filtration and wash it with water to obtain the final product, ethyl 4-(2-((1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamido)benzoate." ] } | |
CAS 编号 |
851122-86-6 |
分子式 |
C22H18ClN5O4S |
分子量 |
483.93 |
IUPAC 名称 |
ethyl 4-[[2-[[1-(4-chlorophenyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl]acetyl]amino]benzoate |
InChI |
InChI=1S/C22H18ClN5O4S/c1-2-32-21(31)13-3-7-15(8-4-13)25-18(29)12-33-22-26-19-17(20(30)27-22)11-24-28(19)16-9-5-14(23)6-10-16/h3-11H,2,12H2,1H3,(H,25,29)(H,26,27,30) |
InChI 键 |
VBUFPERSCNHZQA-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C=NN3C4=CC=C(C=C4)Cl)C(=O)N2 |
溶解度 |
not available |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-{4-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]phenyl}thiophene-2-sulfonamide](/img/structure/B2592391.png)
![[1-[(1-Cyanocyclohexyl)amino]-1-oxopropan-2-yl] 2-[(4-acetamidophenyl)sulfonyl-methylamino]acetate](/img/structure/B2592393.png)

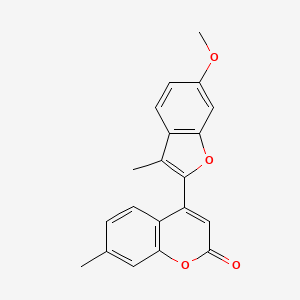
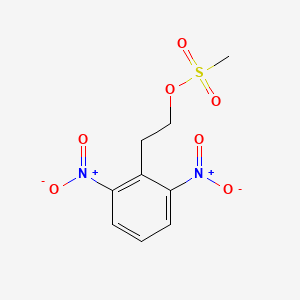
![2-(7-(4-fluorophenyl)-5-methyl-4-oxo-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-3-yl)-N-(3-methoxybenzyl)acetamide](/img/structure/B2592399.png)
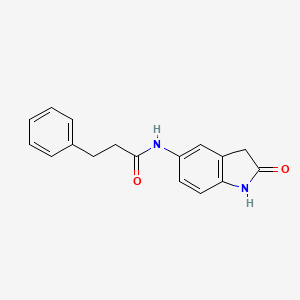
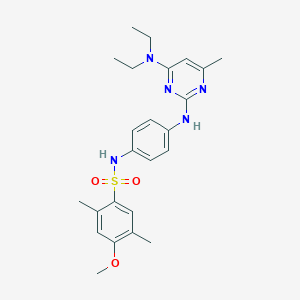
![1-(2,4-Dimethylphenyl)-5-[[3-(trifluoromethyl)phenyl]methyl]pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2592403.png)
![3-methoxy-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]benzamide](/img/structure/B2592404.png)
